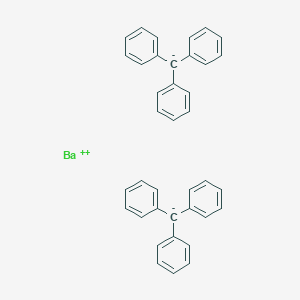Barium bis(triphenylmethanide)
CAS No.: 37909-22-1
Cat. No.: VC19636620
Molecular Formula: C38H30Ba
Molecular Weight: 624.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37909-22-1 |
|---|---|
| Molecular Formula | C38H30Ba |
| Molecular Weight | 624.0 g/mol |
| IUPAC Name | barium(2+);diphenylmethylbenzene |
| Standard InChI | InChI=1S/2C19H15.Ba/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H;/q2*-1;+2 |
| Standard InChI Key | DICTZEDCLZEGEK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[Ba+2] |
Introduction
Chemical Identity and Synthesis Pathways
Barium bis(triphenylmethanide) (chemical formula: Ba[(C₆H₅)₃C]₂) is derived from the deprotonation of triphenylmethanol (C₆H₅)₃COH, a tertiary alcohol with three phenyl groups attached to a central carbon atom . The triphenylmethanide anion ((C₆H₅)₃C⁻) forms when triphenylmethanol reacts with strong bases, such as alkali or alkaline earth metals.
Synthesis via Alkaline Earth Metal Reactions
The compound is typically synthesized by reacting triphenylmethanol with barium metal or a barium amide base in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. For example:
This reaction parallels the formation of Grignard reagents, where magnesium reacts with alkyl halides . The use of dry solvents is critical to prevent hydrolysis of the sensitive triphenylmethanide anion .
Alternative Routes
Barium bis(triphenylmethanide) may also form via transmetallation, where a pre-formed triphenylmethanide salt (e.g., lithium triphenylmethanide) reacts with barium halides:
This method ensures higher purity by avoiding direct handling of reactive barium metal .
Structural and Spectroscopic Features
Molecular Geometry
The barium ion in Ba[(C₆H₅)₃C]₂ adopts a coordination geometry influenced by the steric bulk of the triphenylmethanide ligands. X-ray crystallography of analogous alkaline earth complexes suggests a distorted tetrahedral or octahedral arrangement, depending on solvent coordination . Each triphenylmethanide anion binds via the central carbon atom, with phenyl groups creating a shielded environment around the barium center.
Table 1: Key Structural Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Ba–C bond length | ~2.6–2.8 Å |
| C–Ba–C bond angle | ~180° (linear) |
| Phenyl ring torsion | 45–60° |
Spectroscopic Characterization
-
NMR Spectroscopy: The proton NMR spectrum in deuterated THF would show aromatic resonances at δ 6.8–7.3 ppm (phenyl groups) and absence of the hydroxyl peak present in triphenylmethanol .
-
IR Spectroscopy: A strong absorption band near 3600 cm⁻¹ (O–H stretch) is absent, confirming deprotonation .
-
UV-Vis: The triphenylmethanide anion exhibits a characteristic absorption at λₘₐₓ ≈ 320 nm due to conjugation across the phenyl rings .
Chemical Reactivity and Stability
Nucleophilic Behavior
The triphenylmethanide anion acts as a strong nucleophile, attacking electrophilic centers such as carbonyl groups. For instance, reaction with benzophenone yields triphenylmethanol derivatives:
This reactivity mirrors Grignard additions but with enhanced steric hindrance .
Air and Moisture Sensitivity
Like most organometallic compounds, barium bis(triphenylmethanide) is highly sensitive to oxygen and moisture, rapidly hydrolyzing to triphenylmethanol and barium hydroxide:
Handling requires inert atmospheres (e.g., nitrogen or argon) .
Thermal Stability
Thermogravimetric analysis (TGA) of related triphenylmethanol derivatives indicates decomposition above 200°C, releasing biphenyl and other aromatic byproducts . Barium bis(triphenylmethanide) likely decomposes similarly under heating, forming barium carbide and volatile organics.
Applications in Coordination Chemistry and Catalysis
Precursor for Metal-Organic Frameworks (MOFs)
The bulky triphenylmethanide ligand can stabilize low-coordination states in barium complexes, making them candidates for MOF synthesis. These frameworks may exhibit porosity for gas storage or catalytic applications .
Catalytic Activity
Preliminary studies on analogous magnesium and calcium triphenylmethanides suggest potential in polymerization catalysis, such as the ring-opening polymerization of ε-caprolactone . Barium’s larger ionic radius might modify reaction kinetics and selectivity.
Challenges and Future Directions
Synthetic Limitations
The steric bulk of triphenylmethanide complicates the isolation of pure barium complexes. Solvent adducts (e.g., THF-coordinated species) are often intermediates rather than final products .
Unexplored Reactivity
The reducing power of barium bis(triphenylmethanide) remains underexplored. Reactions with substrates like nitriles, epoxides, or carbon dioxide could yield novel carboxylates or ketones.
Computational Insights
Density functional theory (DFT) calculations could elucidate the electronic structure of Ba[(C₆H₅)₃C]₂, predicting its redox potentials and ligand exchange dynamics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume